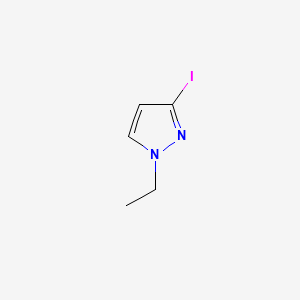

1-Ethyl-3-iodo-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com This structural motif is a cornerstone in medicinal chemistry and materials science. royal-chem.comglobalresearchonline.net Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. wisdomlib.orgacademicstrive.com Their prevalence in pharmaceuticals underscores their importance in drug discovery and development. royal-chem.comwisdomlib.org Beyond their medicinal applications, pyrazole derivatives are utilized in agrochemicals and as functional materials such as dyes and fluorescent substances. globalresearchonline.netacademicstrive.com The adaptability of the pyrazole core allows for extensive functionalization, leading to a vast chemical space for exploration. mdpi.com

The Role of Halogenation in Pyrazole Functionalization

Halogenation of the pyrazole ring is a critical strategy for enhancing its synthetic utility. nih.gov Introducing a halogen atom, particularly iodine or bromine, provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov This functionalization allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular frameworks. encyclopedia.pub The position of the halogen on the pyrazole ring influences its reactivity, with halogenation often occurring regioselectively depending on the reaction conditions and the substitution pattern of the pyrazole. researchgate.net The presence of a halogen can also modulate the electronic properties and biological activity of the resulting molecule. nih.gov

Overview of 1-Ethyl-3-iodo-1H-pyrazole as a Key Intermediate

This compound is a prime example of a halogenated pyrazole that serves as a versatile synthetic intermediate. The ethyl group at the N1 position enhances solubility and modifies the electronic nature of the ring, while the iodo group at the C3 position is an excellent leaving group for cross-coupling reactions. vulcanchem.comumich.edu This specific arrangement of substituents makes it a valuable precursor for the synthesis of a diverse array of substituted pyrazoles. Its utility is particularly evident in the construction of compounds with potential applications in pharmaceuticals and materials science. vulcanchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-3-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUXAGBPIWZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679358 | |

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202781-34-7 | |

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 3 Iodo 1h Pyrazole

Regioselective Iodination Strategies

Achieving regioselectivity in the iodination of the pyrazole (B372694) ring is paramount. The electronic nature of the pyrazole ring, influenced by the N-ethyl substituent, directs the electrophilic attack. Various methods have been developed to selectively introduce an iodine atom at the C3 position.

Electrophilic Aromatic Substitution for 3-Iodination

Electrophilic aromatic substitution (EAS) is a fundamental approach for the functionalization of pyrazoles. The choice of iodinating agent and reaction conditions plays a crucial role in directing the substitution to the desired position.

The combination of molecular iodine (I₂) and ceric ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a potent system for the iodination of pyrazoles. nih.govrsc.org CAN acts as a mild oxidant, facilitating the generation of the electrophilic iodine species required for the substitution reaction. nih.govrsc.org Studies on 1-aryl-3-CF₃-1H-pyrazoles have demonstrated that CAN-mediated iodination with I₂ in acetonitrile (B52724) at reflux temperatures leads to the highly regioselective formation of 4-iodopyrazoles. nih.govrsc.org While this system typically favors C4-iodination in many pyrazole derivatives, the regioselectivity can be influenced by the substituents on the pyrazole ring. nih.govrsc.org The mechanism is thought to involve the formation of a pyrazolyl radical intermediate, which then reacts with iodine.

Table 1: CAN-Mediated Iodination of 1-Aryl-3-CF₃-1H-pyrazoles nih.govrsc.org

| Starting Pyrazole (Substituent at N1) | Product | Yield (%) |

|---|---|---|

| Phenyl | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Not specified |

| p-Tolyl | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Not specified |

Note: The table demonstrates the utility of the I₂/CAN system, although direct application to 1-ethyl-1H-pyrazole for 3-iodination is not explicitly detailed in the provided sources. The system predominantly yields C4-iodinated products in the examples found.

Nitrogen triiodide (NI₃), often generated in situ, presents a novel and green method for the C-I bond formation on pyrazole derivatives. sciforum.net This reagent, while known for its explosive nature in pure form, can be safely utilized in solution for synthetic purposes. sciforum.net This method has been shown to be a viable alternative to more common iodinating systems. sciforum.net By adjusting the amount of nitrogen triiodide, it is possible to achieve selective iodination. sciforum.net Research has demonstrated its potential for the rapid and inexpensive iodination of a range of organic molecules, including pyrazoles. sciforum.net

A variety of other iodine sources have been successfully employed for the iodination of pyrazoles. N-Iodosuccinimide (NIS) is a widely used reagent, often in the presence of an acid catalyst like trifluoroacetic acid, to enhance its electrophilicity. sioc-journal.cn This system is effective for the iodination of pyrazoles, including those with sensitive functional groups. rsc.org For instance, the use of NIS in a mixture of glacial acetic acid and trifluoroacetic acid at 85 °C has been used to successfully iodinate sulfonamide-functionalized pyrazoles at the C4 position. rsc.org

The combination of molecular iodine (I₂) and iodic acid (HIO₃) in a solvent like acetic acid provides an efficient and less toxic method for pyrazole iodination. iaea.org This system has been shown to effectively iodinate a variety of pyrazoles, including N-methylpyrazoles, at the C4 position. iaea.org Good yields for the iodination of pyrazoles with donor substituents have also been achieved using an I₂–NaI–K₂CO₃ system in aqueous ethanol. mdpi.com

Table 2: Comparison of Various Iodination Methods for Pyrazoles

| Reagent System | Typical Conditions | Position of Iodination | Reference |

|---|---|---|---|

| NIS/Acid | 50% aq. H₂SO₄, CF₃SO₃H, CF₃COOH, AcOH | 4 | mdpi.com |

| I₂/HIO₃ | Acetic Acid, CCl₄ | 4 | iaea.orgmdpi.com |

| I₂/H₂O₂ | Acetonitrile or Dichloromethane, reflux | 3 |

Application of Nitrogen Triiodide (NI₃) in Iodination

Anodic Oxidation for Halogenation of Pyrazoles

Electrochemical methods, specifically anodic oxidation, offer a green and efficient alternative for the halogenation of pyrazoles. mdpi.comingentaconnect.com This technique involves the in situ generation of the halogenating agent by the oxidation of a halide salt at the anode. ingentaconnect.com For iodination, an alkali metal iodide is used in a divided cell with a platinum anode. mdpi.com The process is typically carried out under mild conditions in water or a water-chloroform mixture. mdpi.com The mechanism involves the electrooxidation of the iodide anion (I⁻) to molecular iodine (I₂), which then reacts with the pyrazole via electrophilic substitution. mdpi.com This method avoids the use of hazardous chemical oxidants and often proceeds with high efficiency. mdpi.comingentaconnect.com While C-H anodic iodination with I₂ is generally less effective than bromination, yields between 35% and 86% have been reported for pyrazole and its methyl derivatives. nih.gov

Regiocontrol Mechanisms in Pyrazole Iodination

The regioselectivity of pyrazole iodination is governed by a combination of electronic and steric factors. The pyrazole ring is an electron-rich heterocycle, but the electron density is not uniform. The nitrogen atom at position 2 is pyridine-like and nucleophilic, while the nitrogen at position 1 is pyrrole-like. researchgate.net In N-substituted pyrazoles like 1-ethyl-1H-pyrazole, the C4 position is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic attack. iaea.orgmdpi.com

However, achieving substitution at the C3 or C5 positions requires overcoming this inherent preference. The directing effect of the N-ethyl group is primarily electron-donating through induction, which activates the ring towards electrophilic substitution. The precise outcome of the iodination depends on the interplay between the directing effect of the N-alkyl group, the nature of the iodinating species, and the reaction conditions. For instance, in strongly acidic media, protonation of the N2 nitrogen can alter the electron distribution and reactivity of the pyrazole ring. mdpi.com In some cases, the mechanism may proceed through an initial attack of the halogen on the N2 atom, followed by rearrangement to the carbon-iodinated product. mdpi.com For highly basic N-alkyl pyrazoles, iodination with hypoiodous acid (HOI) is proposed to occur via a C-I adduct formed from the protonation of N2 and subsequent attack of HOI at the C4 position. mdpi.com

N-Alkylation Approaches for 1-Ethyl Substitution

The introduction of an ethyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved through various N-alkylation strategies, including direct ethylation and methods employing protecting groups to ensure regioselectivity.

Direct N-Ethylation of 3-Iodo-1H-pyrazole

Direct N-ethylation of 3-iodo-1H-pyrazole presents a straightforward approach. However, a significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is the potential formation of a mixture of regioisomers. researchgate.net The reaction of 3-iodo-1H-pyrazole with an ethylating agent can lead to both 1-ethyl-3-iodo-1H-pyrazole and 1-ethyl-5-iodo-1H-pyrazole. The regioselectivity of this reaction is influenced by factors such as the reaction conditions and the steric and electronic properties of the substituents. researchgate.netsmolecule.com

Use of Protecting Groups in N-Alkylation.umich.eduresearchgate.netresearchgate.net

To overcome the challenge of regioselectivity in N-alkylation, the use of protecting groups is a widely adopted strategy. umich.edu Protecting the N-H group of the pyrazole ring before subsequent reactions allows for controlled functionalization. Common protecting groups for pyrazoles include N-ethoxyethyl (EtOEt) and N-tert-butyloxycarbonyl (Boc). umich.edu

The N-ethoxyethyl (EtOEt) group is a valuable protecting group in pyrazole synthesis due to its ease of introduction and removal under mild acidic conditions. umich.eduresearchgate.net It is particularly useful in reactions such as cross-coupling and those involving organometallic reagents where a free N-H group would interfere.

The EtOEt group is typically introduced by reacting the N-H pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid. umich.eduresearchgate.net This reaction is often performed by heating the mixture. researchgate.net The removal of the EtOEt group can be readily accomplished under mild acidic conditions, such as with trifluoroacetic acid in dichloromethane, to regenerate the free N-H pyrazole. chemicalbook.com

Table 1: Conditions for EtOEt Protection and Deprotection

| Step | Reagents and Conditions | Outcome | Reference |

| Protection | Ethyl vinyl ether, catalytic acid, heat | N-EtOEt protected pyrazole | umich.eduresearchgate.net |

| Deprotection | Trifluoroacetic acid, Dichloromethane | N-H pyrazole | chemicalbook.com |

This table provides a summary of typical conditions for the introduction and removal of the EtOEt protecting group.

An interesting phenomenon observed with the EtOEt protecting group is its tendency to migrate under mild acidic conditions. This migration occurs to form the most thermodynamically stable positional isomer. For instance, in substituted pyrazoles, the protecting group may rearrange to a different nitrogen atom on the pyrazole ring. This property can be exploited in synthetic strategies to access specific isomers that might be difficult to obtain directly.

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for the pyrazole nitrogen. umich.edumdpi.com It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. rsc.org The Boc group is known for its stability under various reaction conditions, although it has been reported to be less stable than the EtOEt group in reactions involving lithium organic compounds and during GC-MS analysis. umich.edu The choice of base can play a significant role in the outcome of the Boc protection reaction. mdpi.com For instance, using di-tert-butyl dicarbonate in anhydrous dimethylformamide (DMF) can lead to the mono-Boc protected derivative, while a reaction in pyridine (B92270) may result in a mixture of mono- and di-Boc protected products. mdpi.com The Boc group is typically cleaved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. rsc.org

Table 2: Comparison of Protecting Groups

| Protecting Group | Introduction | Removal | Stability | Key Features | Reference |

| EtOEt | Ethyl vinyl ether, acid catalyst | Mild acid | Generally stable, but can migrate | Migration can be synthetically useful | umich.eduresearchgate.net |

| Boc | (Boc)₂O, base | Strong acid | Less stable with organolithiums | Widely used in peptide synthesis | umich.edumdpi.comrsc.org |

This table offers a comparative overview of the EtOEt and Boc protecting groups in the context of pyrazole synthesis.

Introduction and Removal of EtOEt Protecting Group

Tetrahydropyran (THP) Protecting Group Applications

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge regarding regioselectivity. The use of protecting groups is a cornerstone strategy to control the position of incoming substituents. The tetrahydropyranyl (THP) group, in particular, is recommended for the synthesis of such unsymmetrical pyrazole derivatives due to its stability and the synthetic pathways it enables. mdpi.comchemrxiv.org

A viable synthetic pathway to this compound that leverages THP protecting group chemistry involves several key steps designed to control the placement of the iodo and ethyl groups. A green, solvent- and catalyst-free method can be employed for the initial protection step, where 1H-pyrazole is heated with 3,4-dihydro-2H-pyran (DHP) to quantitatively yield the N-protected 1-(tetrahydropyran-2-yl)-1H-pyrazole. nih.govd-nb.info

Subsequent functionalization relies on the ability to selectively introduce substituents at specific positions of the THP-protected pyrazole ring. A common strategy involves deprotonation at the C5 position with a strong base like n-butyllithium (nBuLi), followed by quenching with an electrophile. nih.gov To achieve C3-iodination, a multi-step sequence involving isomerization is employed:

Protection: 1H-pyrazole is protected with DHP to form 1-(THP)-1H-pyrazole.

C5-Iodination: The protected pyrazole undergoes lithiation at the C5 position, followed by reaction with iodine (I₂) to yield 5-iodo-1-(THP)-1H-pyrazole.

Isomerization: The 5-iodo-1-(THP)-pyrazole is subjected to thermal or acid-catalyzed isomerization. nih.gov This "protecting-group switching" allows the THP group to migrate to the adjacent nitrogen, yielding the thermodynamically more stable 3-iodo-1-(THP)-1H-pyrazole. nih.govdntb.gov.ua

Deprotection: The THP group is removed under mild acidic hydrolysis to furnish 3-iodo-1H-pyrazole. mdpi.com

N-Ethylation: The final step is the alkylation of 3-iodo-1H-pyrazole with a suitable ethylating agent (e.g., ethyl iodide) in the presence of a base to yield the target compound, this compound. It is important to note that this final step can produce a mixture of 1,3- and 1,5-isomers, requiring careful control of reaction conditions and purification.

The following table summarizes a representative synthetic sequence utilizing a THP protecting group strategy.

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Protection | 1H-Pyrazole, 3,4-Dihydro-2H-pyran (DHP), Heat (solvent-free) | 1-(Tetrahydropyran-2-yl)-1H-pyrazole | nih.govd-nb.info |

| 2 | Directed Iodination (C5) | 1) n-BuLi, THF, -78 °C; 2) I₂ | 5-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole | nih.gov |

| 3 | Isomerization | Heat or Acid Catalyst | 3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole | nih.govdntb.gov.ua |

| 4 | Deprotection | Aqueous Acid (e.g., HCl) | 3-Iodo-1H-pyrazole | mdpi.com |

| 5 | N-Ethylation | Ethyl iodide, Base (e.g., K₂CO₃), Acetonitrile | This compound | General Alkylation |

Multi-component Reactions and Cascade Processes in Pyrazole Synthesis

Multi-component reactions (MCRs) and cascade processes offer significant advantages in synthetic chemistry, including increased efficiency, atom economy, and operational simplicity by combining multiple bond-forming events in a single pot. nih.govacs.org The synthesis of polysubstituted pyrazoles is well-suited to MCR strategies, which typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophile, the latter often being generated in situ. researchgate.net

Several MCR strategies have been developed for the regioselective synthesis of 1,3-disubstituted pyrazoles. chemrxiv.orgd-nb.inforesearcher.life A notable example involves a copper-catalyzed three-component coupling of enaminones, hydrazines, and aryl halides. chemrxiv.org Another powerful approach is the [3+2] cycloaddition between a 1,3-dipole (such as a diazo compound generated in situ from a tosylhydrazone) and an alkyne. mdpi.com

Adapting these principles, a hypothetical three-component synthesis for this compound can be proposed. This would involve the carefully chosen reaction of three specific synthons to construct the target molecule in a regioselective manner. The key components would be:

Nitrogen Source (N1 and N2): Ethylhydrazine (B1196685), to directly install the required N1-ethyl group.

Three-Carbon Synthon (C3-C4-C5): An iodo-substituted 1,3-dielectrophile, such as 3-iodo-1,1,3,3-tetramethoxypropane or a similar β-dicarbonyl equivalent bearing an iodine atom at the appropriate position.

Catalyst/Solvent System: An acid catalyst is typically used to promote the condensation and cyclization-dehydration cascade. d-nb.info

The reaction would proceed via initial condensation of ethylhydrazine with the dicarbonyl compound, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity would be directed by the nature of the substituents on the hydrazine and the dicarbonyl precursor.

The following table outlines the components for a conceptual MCR synthesis of this compound.

| Component | Structure/Example | Role in Final Product | Reference Principle |

|---|---|---|---|

| Hydrazine Derivative | Ethylhydrazine (H₂N-NH-CH₂CH₃) | Provides N1, N2, and the N1-ethyl group | d-nb.inforesearchgate.net |

| 1,3-Dielectrophile | Iodomalondialdehyde or a synthetic equivalent | Provides the C3-C4-C5 backbone and the C3-iodo group | researchgate.net |

| Catalyst | Acid catalyst (e.g., p-TsOH) | Promotes condensation and cyclization | jmb.or.kr |

| Product | This compound | Target Molecule | N/A |

Chemoenzymatic or Biocatalytic Approaches

The application of enzymes in organic synthesis provides a powerful avenue for achieving high selectivity under mild, environmentally benign conditions. While traditional chemical synthesis of this compound faces challenges with regioselectivity, a chemoenzymatic route combining selective enzymatic halogenation and alkylation steps presents a highly advanced and efficient alternative.

Enzymatic Iodination: Recent discoveries in biocatalysis have identified flavin-dependent halogenases (FDHs) capable of performing selective halogenation on a variety of aromatic substrates, including pyrazole. nih.govd-nb.info The single-component FDH known as AetF has demonstrated the ability to catalyze the selective monoiodination of 1H-pyrazole. nih.govresearchgate.net This enzymatic step can be used to synthesize the 3-iodo-1H-pyrazole intermediate with high regioselectivity, avoiding the isomeric mixtures often produced by chemical methods. The reaction typically uses a benign iodine source (e.g., sodium iodide) and is driven by a cofactor regeneration system. nih.gov

Enzymatic N-Ethylation: The regioselective N-alkylation of pyrazoles is a well-known synthetic hurdle. A groundbreaking solution has been developed using engineered enzymes. researchgate.netnih.gov A two-enzyme cascade system has been reported for the catalyst-controlled, highly regioselective N-alkylation of pyrazoles. nih.gov This system uses a promiscuous enzyme to generate an S-adenosyl-L-methionine (SAM) analog from a simple haloalkane (e.g., iodoethane). A second, engineered methyltransferase then transfers the ethyl group from the SAM analog to the pyrazole nitrogen with exceptional regioselectivity (>99%). nih.gov This method can be applied to the 3-iodo-1H-pyrazole intermediate to afford the desired this compound product with unparalleled control over the isomer outcome.

A feasible two-step chemoenzymatic pathway is summarized below.

| Step | Transformation | Enzyme System | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Regioselective Iodination | Flavin-dependent halogenase (e.g., AetF) with cofactor regeneration (e.g., glucose dehydrogenase) | 1H-Pyrazole, NaI, Buffer | 3-Iodo-1H-pyrazole | nih.govresearchgate.net |

| 2 | Regioselective N-Ethylation | Two-enzyme cascade: SAM synthetase analog + Engineered N-alkyltransferase | 3-Iodo-1H-pyrazole, Iodoethane, ATP, L-methionine | This compound | researchgate.netnih.gov |

Reactivity and Transformations of 1 Ethyl 3 Iodo 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

1-Ethyl-3-iodo-1H-pyrazole readily participates in cross-coupling reactions, where the iodine atom serves as an excellent leaving group. The high reactivity of the C-I bond, compared to analogous C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions. researchgate.netlibretexts.org This has made iodo-pyrazoles, including the 1-ethyl-3-iodo derivative, valuable building blocks in medicinal chemistry and materials science. vulcanchem.comnih.gov

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org this compound and its derivatives have been successfully employed in Sonogashira couplings to synthesize various 3-alkynyl-1H-pyrazoles. researchgate.netnih.gov

The successful execution of the Sonogashira coupling with this compound hinges on the careful selection of the catalyst system and reaction conditions. Standard conditions typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt, such as CuI, as a co-catalyst. researchgate.netmdpi.com An amine, commonly a trialkylamine like triethylamine (B128534) (Et₃N), is used as the base and can also serve as the solvent. mdpi.com

Optimization studies focus on minimizing side reactions, such as the self-coupling of the terminal alkyne (Glaser coupling), and ensuring high conversion of the iodo-pyrazole. beilstein-journals.org The choice of solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), can influence reaction rates and yields. mdpi.combeilstein-journals.org While traditional Sonogashira reactions are conducted under anhydrous and anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org For pyrazole (B372694) substrates, reactions are often performed using catalysts like PdCl₂(PPh₃)₂ with CuI in the presence of an amine base, leading to high yields of the desired alkynylated products. researchgate.net

The Sonogashira coupling of 3-iodo-1H-pyrazoles has been shown to be effective with a range of terminal alkynes. researchgate.netnih.gov Research has demonstrated that substituted 1-protected-3-iodo-1H-pyrazole derivatives react successfully with phenylacetylene (B144264) under standard Sonogashira conditions, producing the coupled products in high yields. researchgate.net In contrast, analogous bromo-pyrazoles often fail to react under similar conditions, highlighting the superior reactivity of the iodo-derivatives. researchgate.net

The reaction tolerates various functional groups on the alkyne partner. beilstein-journals.org Both aromatic and aliphatic alkynes can be used, although reaction times and yields may vary. mdpi.com For instance, the coupling of a 1-aryl-3-CF₃-5-iodo-1H-pyrazole with phenylacetylene proceeded efficiently to give the corresponding product. nih.gov The scope allows for the synthesis of a diverse library of 3-alkynyl pyrazoles, which are valuable precursors for more complex heterocyclic structures. researchgate.netbeilstein-journals.org

| Iodo-pyrazole Substrate | Alkyne | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 81% | researchgate.net |

| 1-(1-Ethoxyethyl)-3-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 92% | researchgate.net |

| 1-(p-Methoxyphenyl)-3-trifluoromethyl-5-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 72% | nih.gov |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is widely used for the synthesis of biaryls and heteroaryl compounds. researchgate.net this compound is an effective substrate for Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups at the C3 position of the pyrazole ring. vulcanchem.comnih.gov

The conditions for the Suzuki-Miyaura coupling of this compound typically involve a palladium catalyst, a base, and a suitable solvent system. vulcanchem.com Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.govvulcanchem.com The choice of catalyst can be crucial, as some modern catalysts with bulky, electron-rich phosphine (B1218219) ligands show high activity. libretexts.org

A base is essential for the transmetalation step of the catalytic cycle. libretexts.org Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed. vulcanchem.com The reaction is often carried out in a mixture of an organic solvent and water, for example, DMF/H₂O, to facilitate the dissolution of both the organic substrate and the inorganic base. vulcanchem.com The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. vulcanchem.com In some cases, iodo-pyrazoles have been observed to undergo a dehalogenation side reaction, an issue that can sometimes be mitigated by using the corresponding bromo or chloro derivatives, although they are less reactive. researchgate.net

For substrates like this compound, the Suzuki-Miyaura coupling is highly regioselective. The reaction occurs specifically at the carbon atom bearing the iodine substituent, leading to the formation of 1-ethyl-3-aryl-1H-pyrazoles. nih.govresearchgate.net The distinct reactivity of the C-I bond directs the cross-coupling to the C3 position, with no significant reaction observed at the other C-H positions of the pyrazole ring under standard conditions. This predictable regioselectivity is a key advantage for the targeted synthesis of specifically substituted pyrazoles. researchgate.net

Stereochemical considerations are generally not a primary factor in the Suzuki-Miyaura coupling of this compound with arylboronic acids, as the reaction connects two sp²-hybridized carbon centers without creating new stereocenters. However, if the coupling partner is a vinylboronic acid, the stereochemistry of the double bond is typically retained in the final product. The mechanism of the Suzuki-Miyaura reaction involves a retention of configuration at the carbon of the organoboron species during the transmetalation step. nih.gov

| Iodo-pyrazole Substrate | Boronic Acid/Ester | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 56% | nih.gov |

| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 62% | nih.gov |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Not specified | Not specified | 93% | researchgate.net |

Palladium-Catalyzed Conditions

Negishi Coupling in Functionalization Pathways

Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the iodine atom at the C3 position serves as an excellent leaving group, making it a suitable substrate for such transformations.

Research has demonstrated the utility of Negishi coupling for the functionalization of iodo-pyrazoles. chim.it The process typically involves the in-situ generation of an organozinc reagent from an appropriate precursor, which then couples with the iodo-pyrazole in the presence of a palladium catalyst. chim.itacs.org This methodology allows for the introduction of various alkyl, aryl, and heteroaryl groups at the C3 position of the pyrazole ring. The reaction is known for its high functional group tolerance and stereoselectivity. acs.org

For instance, studies on related N-protected 3-iodopyrazoles have shown that Negishi coupling can be effectively employed for the synthesis of 3-substituted pyrazole derivatives. The choice of the N-protecting group, such as an ethoxyethyl group, is crucial as it can influence the reaction's success and can be removed post-coupling to yield the free N-H pyrazole. The general applicability of Negishi coupling extends to the synthesis of complex molecules, including those with pharmaceutical relevance. acs.orgchemrxiv.org

A general representation of the Negishi coupling involving a 3-iodo-pyrazole is depicted below:

Scheme 1: General Representation of Negishi Coupling with a 3-Iodo-pyrazole

graph LR

A(R-ZnX) -- Pd Catalyst --> C{Product};

B(this compound) --> C;

Where R can be an alkyl, aryl, or heteroaryl group.

The efficiency of the coupling can be influenced by several factors, including the choice of palladium catalyst and ligands. Catalysts such as Pd(PPh₃)₄ and ligand systems like those based on bulky phosphines have been shown to be effective. nih.gov

Other Cross-Coupling Methodologies (e.g., Heck, Stille, Buchwald-Hartwig)

Beyond Negishi coupling, this compound and related iodo-pyrazoles are amenable to a variety of other palladium-catalyzed cross-coupling reactions. These methods provide alternative and sometimes complementary routes to functionalized pyrazoles. The key to these reactions is the oxidative addition of the C-I bond to a low-valent palladium species, initiating the catalytic cycle. nih.govwiley-vch.de

Heck Reaction: The Heck-Mizoroki reaction involves the coupling of an organic halide with an alkene. wiley-vch.declockss.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they can react with various alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org Although this example pertains to the 4-iodo isomer, the principle is applicable to 3-iodo-pyrazoles, allowing for the introduction of vinyl groups. The choice of the N-protecting group and the phosphine ligand, such as P(OEt)₃, has been found to be crucial for achieving high yields. clockss.org

Stille Reaction: The Stille coupling utilizes an organotin reagent as the coupling partner. nih.govwiley-vch.de This reaction is known for its mild conditions and tolerance of a wide range of functional groups. It has been successfully applied to the coupling of 3-bromopyridine, demonstrating its potential for the functionalization of halogenated heterocycles like this compound. wiley-vch.de The reaction allows for the introduction of various carbon-based fragments.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an organic halide with an amine in the presence of a palladium catalyst. nih.govwiley-vch.de This methodology would enable the synthesis of 3-amino-pyrazole derivatives from this compound, which are important substructures in medicinal chemistry.

The following table summarizes these cross-coupling reactions and their potential products starting from this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck | Alkene | Pd(OAc)₂, P(OEt)₃ | 3-Alkenyl-1-ethyl-1H-pyrazole |

| Stille | Organotin (R-SnR'₃) | Pd(PPh₃)₄ | 3-Substituted-1-ethyl-1H-pyrazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, phosphine ligand | 3-Amino-1-ethyl-1H-pyrazole |

C-H Functionalization of Pyrazoles via Transition Metal Catalysis

While cross-coupling reactions rely on pre-functionalized substrates like iodo-pyrazoles, direct C-H functionalization has emerged as a more atom-economical approach. researchgate.netrsc.org This strategy avoids the need for halogenation and subsequent coupling. Transition metal catalysis is pivotal in activating otherwise inert C-H bonds for the formation of new C-C or C-heteroatom bonds. rsc.orgrsc.org

For pyrazoles, the regioselectivity of C-H functionalization can be challenging due to the presence of multiple C-H bonds and the coordinating nitrogen atoms. researchgate.netrsc.org The inherent reactivity of the pyrazole ring often favors electrophilic substitution at the C4 position and reactions with strong bases at the C5 position. rsc.org However, transition metal-catalyzed reactions can exhibit different selectivities. rsc.org

The N2 atom of the pyrazole ring can act as a directing group, facilitating C-H activation at the C5 position. researchgate.net Conversely, the C4 position is a nucleophilic center, amenable to electrophilic aromatic substitution-type reactions. researchgate.net The acidity of the C5 proton is increased due to its proximity to the sp³-hybridized nitrogen, making C5-H functionalization more facile under certain conditions. researchgate.net Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the arylation, alkenylation, and alkynylation of pyrazole C-H bonds. researchgate.netuni-goettingen.de

Direct C-H functionalization offers a streamlined route to a wide array of functionalized pyrazoles in a single step, complementing the traditional cross-coupling approaches that start from halogenated precursors. rsc.org

Nucleophilic Substitution Reactions

The iodine atom in this compound renders the C3 position susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazole ring and the good leaving group ability of iodide facilitate the displacement of the iodine by various nucleophiles.

For example, related iodo-pyrazole compounds are known to undergo nucleophilic substitution with nucleophiles such as amines and thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds. vulcanchem.com A similar compound, 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole, is also reported to be susceptible to nucleophilic substitution at the iodine atom by nucleophiles like sodium azide (B81097) or potassium cyanide. smolecule.com This reactivity provides a direct pathway to introduce a range of functional groups at the C3 position, which is valuable for the synthesis of diverse pyrazole derivatives.

Lithiation and Subsequent Electrophilic Quenching

Lithiation, the replacement of a hydrogen atom with a lithium atom, followed by quenching with an electrophile, is a fundamental strategy for the functionalization of aromatic and heteroaromatic compounds. researchgate.netunito.it For this compound, this approach can be used to introduce substituents at specific positions on the pyrazole ring.

Research on 1-aryl-3-CF₃-1H-pyrazoles has shown that treatment with n-butyllithium (n-BuLi) followed by quenching with elemental iodine leads exclusively to the 5-iodo derivatives. nih.gov This indicates a regioselective deprotonation at the C5 position. The resulting organolithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles, not just iodine.

This method allows for the introduction of various functional groups at the C5 position of the pyrazole ring. For instance, after lithiation, the intermediate can be trapped with aldehydes, ketones, alkyl halides, or other electrophilic reagents to create more complex molecules. uni-muenchen.de

The regioselectivity of metallation on the pyrazole ring is a critical aspect of its functionalization. The position of metallation is influenced by the acidity of the ring protons and the directing effects of substituents. researchgate.netrsc.org In many pyrazole systems, the C5 proton is the most acidic due to its proximity to the nitrogen atoms, making it the preferred site for deprotonation by strong bases like organolithium reagents. researchgate.net

The use of different metallating agents and reaction conditions can influence the regiochemical outcome. For instance, the use of lithium amides like LDA or TMPLi can sometimes lead to poor regioselectivity. rsc.org However, in the case of N-aryl pyrazoles, specific magnesium bases have been developed for highly regioselective ortho-magnesiation on the aryl ring, directed by the pyrazole's N2-atom. rsc.org

For pyrazoles without a directing aryl group, direct deprotonation typically occurs at the most acidic C-H bond. In the case of 1-substituted pyrazoles, this is often the C5 position. researchgate.net This regioselectivity is crucial for the controlled synthesis of specifically substituted pyrazole derivatives.

The functionalized pyrazoles synthesized through these methods are valuable building blocks for more complex molecular architectures. vulcanchem.com The ability to introduce a variety of substituents at different positions on the pyrazole ring through cross-coupling, nucleophilic substitution, and lithiation allows for the construction of elaborate molecules with potential applications in medicinal chemistry and materials science. smolecule.com

For example, lithiated pyrazoles can be used in sequential functionalization strategies to build polysubstituted pyrazoles. The resulting functionalized pyrazoles can then serve as key intermediates in the synthesis of larger, more complex structures. The pyrazole core is a common scaffold in many biologically active compounds, and the ability to selectively functionalize it is therefore of significant importance. mdpi.com

Regioselective Metallation of the Pyrazole Ring

Cyclization and Annulation Reactions Involving the Pyrazole Moiety

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The presence of the iodine atom at the C3-position allows for the introduction of various functional groups via cross-coupling reactions, which can then participate in intramolecular cyclization to build new rings onto the pyrazole core.

A key strategy involves the Sonogashira cross-coupling reaction of a protected this compound derivative with terminal alkynes. umich.edu This reaction introduces an alkynyl substituent at the 3-position, which is a versatile functional group for subsequent cyclization. For these reactions to be successful, protection of the N-H group in the pyrazole ring is often necessary to prevent side reactions, as pyrazoles themselves can act as ligands for transition metals. umich.edu The 1-(1-ethoxyethyl) (EtOEt) group is a common choice for this purpose, as it can be easily introduced and later removed under mild acidic conditions. umich.edu

For instance, N-protected 3-iodo-1H-pyrazole derivatives can be coupled with phenylacetylene to yield 3-(phenylethynyl)-1H-pyrazole intermediates. These intermediates, particularly those also bearing a functional group like a formyl or nitro group at an adjacent position (C4), are designed as precursors for intramolecular cyclization or cycloisomerization studies to form new heterocyclic systems. umich.edu

| Starting Material | Protecting Group | Reagent | Product | Yield | Reference |

| 3-Iodo-1H-pyrazole | EtOEt | Ethyl vinyl ether | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Good | umich.edu |

| 3-Iodo-1H-pyrazole-4-carbaldehyde | EtOEt | Ethyl vinyl ether | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Good | umich.edu |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | EtOEt | Phenylacetylene | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | - | umich.edu |

While direct examples starting from this compound are specific, the general reactivity patterns of functionalized pyrazoles demonstrate their utility in forming fused systems. For example, 5-aminopyrazole derivatives react with 1,3-dielectrophiles, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds, to construct the pyridine (B92270) ring of pyrazolo[3,4-b]pyridines . mdpi.comd-nb.infomdpi.com Similarly, the reaction of functionalized pyrazoles with reagents like hydrazine (B178648) can lead to the formation of the pyridazine (B1198779) ring in pyrazolo[3,4-d]pyridazines . semanticscholar.org These established synthetic routes highlight the potential of appropriately functionalized this compound derivatives to serve as key building blocks for a diverse range of annulated pyrazole systems.

Oxidative and Reductive Transformations

The this compound moiety can participate in both oxidative and reductive transformations, targeting either the pyrazole ring, the iodine substituent, or other functional groups present on the molecule.

Oxidative Transformations

A notable oxidative reaction is the dehydrogenative coupling of pyrazol-5-amines, which can be used to synthesize complex azo compounds. In a specific example, an oxidative process involving an ethyl-pyrazole derivative leads to a dimeric structure linked by an azo group, along with simultaneous iodination of the pyrazole ring. nih.govacs.org The reaction of 1-ethyl-1H-pyrazol-5-amine with iodine and an oxidant like tert-butyl hydroperoxide (TBHP) results in the formation of (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-5-yl)diazene. nih.gov This transformation involves a single-electron oxidation of the pyrazol-5-amine to a radical cation, which then couples to form the N=N double bond, accompanied by electrophilic iodination at the C4 position. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Ethyl-1H-pyrazol-5-amine | I₂, K₂CO₃, aq. TBHP, EtOH | (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-5-yl)diazene | 61% | nih.gov |

This reaction demonstrates that the pyrazole ring system is susceptible to oxidative coupling and electrophilic substitution under appropriate conditions, leading to the construction of larger, functionalized molecules.

Reductive Transformations

Reductive transformations of this compound typically involve the cleavage of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to reduction. This transformation, known as dehalogenation, can be achieved using various reducing agents or through catalytic methods, such as electroreduction. acs.org The reduction of this compound would yield 1-ethyl-1H-pyrazole , effectively removing the iodine substituent.

Furthermore, if other reducible functional groups are present on the pyrazole ring, they can also be targeted. For example, an aldehyde group, which can be present in derivatives like (4-iodo-1H-pyrazol-1-yl)acetaldehyde, can be reduced to the corresponding primary alcohol. This highlights the potential for selective reductions on functionalized this compound derivatives.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of 1-Ethyl-3-iodo-1H-pyrazole in solution. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments offer unambiguous assignment of all proton and carbon signals and provide insights into the electronic environment of the pyrazole (B372694) ring.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethyl group and the pyrazole ring. The ethyl group exhibits a typical A₂B₃ spin system, with the methylene (B1212753) (CH₂) protons appearing as a quartet and the methyl (CH₃) protons as a triplet. The chemical shifts of the pyrazole ring protons, H4 and H5, are influenced by the substituents. The electron-withdrawing effect of the nitrogen atoms and the iodine atom affects the shielding of these protons.

The signal for the H5 proton typically appears downfield compared to the H4 proton due to its proximity to the two nitrogen atoms. The assignment of these signals can be definitively confirmed using 2D NMR techniques.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.4 | Triplet | ~7.3 |

| CH₂ (Ethyl) | ~4.1 | Quartet | ~7.3 |

| H4 (Pyrazole) | ~6.3 | Doublet | ~2.5 |

| H5 (Pyrazole) | ~7.5 | Doublet | ~2.5 |

Note: Predicted values based on related pyrazole structures and general spectroscopic principles. The exact values may vary depending on the solvent and experimental conditions.

In the ¹³C NMR spectrum, all five carbon atoms of this compound are distinguishable. The chemical shifts provide valuable information about the electronic structure of the molecule. researchgate.net The carbon atom bonded to iodine (C3) is significantly shielded due to the heavy atom effect, causing its signal to appear at a characteristically upfield position compared to an unsubstituted C3 carbon. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substitution pattern. mdpi.com

The signals for the ethyl group carbons are found in the typical aliphatic region of the spectrum. Correlation of these carbon signals with their attached protons is achieved through heteronuclear correlation experiments. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethyl) | ~15 |

| CH₂ (Ethyl) | ~45 |

| C3 (Pyrazole) | ~85 |

| C4 (Pyrazole) | ~112 |

| C5 (Pyrazole) | ~138 |

Note: Predicted values based on related pyrazole structures and established substituent effects. The C3 shift is an estimation based on the known influence of iodine.

¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 are distinct. The N1 atom, being bonded to the ethyl group, will have a different chemical shift from the N2 atom, which is situated between two carbon atoms of the ring. The specific chemical shifts can be influenced by solvent effects and the substitution pattern on the pyrazole ring. For N-substituted pyrazoles, the N1 signal is typically found at a different field than the "pyridine-like" N2 atom. mdpi.com These assignments are often confirmed with the help of ¹H-¹⁵N HMBC experiments which show correlations between protons and nitrogen atoms over two or three bonds. researchgate.net

Two-dimensional NMR experiments are essential for the definitive structural elucidation of this compound. rsc.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to establish proton-proton coupling networks. sdsu.edu It would show a clear cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity. It would also confirm the coupling between the H4 and H5 protons on the pyrazole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the CH₃, CH₂, C4, and C5 signals in the ¹³C NMR spectrum based on their corresponding proton signals.

The methylene (CH₂) protons of the ethyl group to the C5 carbon of the pyrazole ring, confirming the N1-ethyl substitution.

The H5 proton to the C3 and C4 carbons.

The H4 proton to the C3 and C5 carbons.

These correlations, taken together, provide irrefutable evidence for the 1,3-substitution pattern of the pyrazole ring.

¹⁵N NMR Spectroscopic Investigations

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₅H₇IN₂. google.com

The mass spectrum of this compound will show a prominent molecular ion peak [M]⁺. The presence of iodine is readily identified by its characteristic isotopic signature, as it is monoisotopic with a mass of 127 amu.

The fragmentation of the molecule under electron ionization (EI) conditions can provide structural information. Key fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃) to give an [M-29]⁺ fragment.

Loss of an iodine atom (•I) to give an [M-127]⁺ fragment.

Cleavage of the pyrazole ring.

Differentiation between isomers like this compound and 1-Ethyl-4-iodo-1H-pyrazole can be achieved by analyzing their fragmentation patterns. vulcanchem.com While both would show similar initial losses, the relative abundances of the fragment ions and subsequent fragmentation of the pyrazole ring could differ, allowing for their distinction. For instance, the stability of the resulting pyrazolyl cation after the loss of iodine might differ between isomers, leading to variations in the mass spectrum.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethyl-4-iodo-1H-pyrazole |

| 1-Ethyl-5-iodo-1H-pyrazole |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a dedicated, fully assigned experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted with high accuracy based on data from analogous pyrazole derivatives and general spectroscopic principles.

The IR spectrum of this compound is expected to be dominated by vibrations corresponding to the pyrazole ring, the N-ethyl group, and the carbon-iodine bond. The pyrazole ring itself gives rise to a series of characteristic bands. The C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1600-1400 cm⁻¹ region. For instance, various N-substituted pyrazoles show characteristic ring vibrations in the range of 1550-1355 cm⁻¹. researchgate.net

The ethyl group attached to the nitrogen atom will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2980-2870 cm⁻¹ range. Furthermore, bending vibrations for the ethyl group, such as scissoring and rocking, would appear in the 1470-1380 cm⁻¹ region.

A key vibration for this molecule is the C-I stretch. Due to the high mass of the iodine atom, this bond vibration occurs at a low frequency, typically in the range of 600-500 cm⁻¹. This absorption, while potentially weak, is a key indicator of the presence of the iodo-substituent on the pyrazole ring.

A comparative analysis of the IR spectrum of 4-iodo-1H-pyrazole shows complex bands in the N-H stretching region (around 3200-2600 cm⁻¹), which would be absent in the N-ethylated target compound. mdpi.com However, the C-H stretching vibrations of the pyrazole ring protons are expected between 3180 and 3100 cm⁻¹. mdpi.com

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretching (Aromatic/Ring) | Pyrazole C-H | 3180 - 3100 |

| C-H Stretching (Aliphatic) | Ethyl (CH₂, CH₃) | 2980 - 2870 |

| C=N and C=C Stretching | Pyrazole Ring | 1600 - 1400 |

| C-H Bending (Aliphatic) | Ethyl (CH₂, CH₃) | 1470 - 1380 |

| C-I Stretching | Carbon-Iodine Bond | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 4-iodo-1H-pyrazole, has been determined and provides valuable insights into the likely structural parameters of the target molecule. mdpi.com

The study of 4-iodo-1H-pyrazole revealed that it crystallizes in the monoclinic space group P2₁/c. mdpi.com In the solid state, it forms a catemeric (chain-like) structure through intermolecular N-H···N hydrogen bonds. mdpi.com For this compound, the N-H proton is replaced by an ethyl group, which will preclude such hydrogen bonding. Consequently, the crystal packing is expected to be governed by weaker van der Waals forces and potential C-H···N or C-H···π interactions.

Below is a table of expected or analogous crystallographic parameters for this compound, based on the data from 4-iodo-1H-pyrazole and general principles of organic crystal structures.

| Structural Parameter | Description | Expected/Analogous Value | Reference |

| Crystal System | The crystal system that the molecule is likely to adopt. | Monoclinic or Orthorhombic | (Inference) |

| Space Group | The symmetry group of the crystal lattice. | Centrosymmetric (e.g., P2₁/c) | mdpi.com |

| C3-I Bond Length (Å) | The distance between the carbon at position 3 and the iodine atom. | ~2.07 | mdpi.com |

| N1-N2 Bond Length (Å) | The distance between the two nitrogen atoms in the pyrazole ring. | ~1.35 | mdpi.com |

| Pyrazole Ring Geometry | The overall shape of the five-membered ring. | Planar | (Inference) |

| Intermolecular Interactions | The primary forces governing the packing of molecules in the crystal lattice. | van der Waals forces, C-H···π | (Inference) |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the physicochemical properties of pyrazole derivatives due to its balance of computational cost and accuracy, often yielding results comparable to experimental data. mdpi.com For pyrazole systems, hybrid functionals like B3LYP are commonly used to unravel their electronic characteristics. mdpi.com

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. In DFT studies, geometry optimization is performed to find the minimum energy conformation of the molecule. For substituted pyrazoles, the nature and position of substituents significantly influence the energetic stability. mdpi.com The presence of an electron-withdrawing group, such as the iodine atom at the C3 position, is known to be a stabilizing factor for the pyrazole ring system. mdpi.com The ethyl group at the N1 position introduces conformational flexibility, and computational methods can predict the most likely rotational conformers and their relative energies.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. According to frontier-orbital theory, the HOMO and LUMO are significant factors that affect the bioactivities of molecules. researchgate.net

For iodo-substituted pyrazole analogs, DFT studies have shown that the HOMO is typically localized on the pyrazole ring and the iodine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the pyrazole ring system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability; a larger gap implies higher stability and lower reactivity.

Table 1: Inferred Frontier Molecular Orbital Characteristics for this compound

| Orbital | Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Pyrazole ring, Iodine atom | Site for electrophilic attack, electron donation |

| LUMO | Pyrazole ring system | Site for nucleophilic attack, electron acceptance |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

This table is based on data from analogous pyrazole derivatives.

DFT calculations can predict the most likely sites for chemical reactions. The pyrazole scaffold has distinct nucleophilic and electrophilic centers. mdpi.com The pyridine-like nitrogen atom (N2) is basic, while the C4 position is nucleophilic. mdpi.com The C3 and C5 positions are generally more electrophilic. mdpi.com

While specific transition state analyses for reactions involving this compound are not detailed in the available literature, this computational technique is vital for understanding reaction mechanisms. By calculating the energy and structure of transition states, chemists can elucidate reaction pathways, determine activation energies, and rationalize product formation. For instance, in the intramolecular cyclization reactions of pyrazole derivatives, transition state analysis could differentiate between possible reaction mechanisms and predict the most favorable product structure. umich.edu

Prediction of Reactivity and Regioselectivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies for this compound were found in the reviewed literature, this technique would be valuable for understanding its behavior in a solution or biological environment. MD simulations could provide insights into its conformational dynamics, solvation effects, and potential interactions with biological macromolecules like enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or physical properties. Although no QSAR or QSPR studies have been published specifically for this compound, these methods have been widely and successfully applied to various classes of pyrazole derivatives. upol.cza2bchem.comsigmaaldrich.cn

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed on novel strobilurin analogues containing arylpyrazole rings to understand their fungicidal activity. researchgate.net These studies help in predicting the bioactivity of new compounds and optimizing lead structures to design novel fungicides. researchgate.net Given the modular nature of this compound, it could serve as a scaffold in such studies, where modifications at the iodo-position would be correlated with changes in biological activity to build a predictive QSAR model.

Tautomeric Equilibrium Analysis and Computational Prediction

The phenomenon of tautomerism is a crucial aspect of pyrazole chemistry, influencing the reactivity, physical properties, and biological interactions of these heterocyclic compounds. In the case of substituted pyrazoles, the position of a mobile proton can lead to different tautomeric forms, which may exist in equilibrium. For N-substituted pyrazoles like this compound, the primary tautomerism to consider is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, with a fixed ethyl group on one of the nitrogen atoms (N1), the potential for annular tautomerism is blocked.

Instead, for a compound like 3-iodo-1H-pyrazole (the parent compound without the N-ethyl group), two principal annular tautomers would exist: 3-iodo-1H-pyrazole and 5-iodo-1H-pyrazole. The ethylation at the N1 position to form this compound effectively "locks" the structure into one form, preventing the tautomeric shift.

However, computational studies are instrumental in understanding the electronic properties and stability of the resulting fixed isomer compared to its hypothetical tautomer (in this case, 1-Ethyl-5-iodo-1H-pyrazole). Theoretical calculations, primarily using Density Functional Theory (DFT), can predict which isomer would be more stable if the synthesis allowed for their formation and interconversion. These studies provide insights into the electronic effects of the substituents on the pyrazole ring.

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of pyrazole tautomerism and the effects of substituents are well-established through theoretical research on analogous compounds. researchgate.netnih.gov

Computational chemists employ methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to model the geometries and energies of pyrazole derivatives. nih.govmdpi.com These calculations can determine the relative stabilities of different tautomers or isomers in the gas phase and in different solvents, which is crucial as the solvent can influence the tautomeric equilibrium. nih.gov

General findings from computational studies on substituted pyrazoles indicate that:

Electron-donating groups (like alkyl groups) and halogens (like iodine) at the C3 position generally stabilize the 3-substituted tautomer. nih.govmdpi.comresearchgate.net

Electron-withdrawing groups at the C3 position tend to favor the 5-substituted tautomer. researchgate.net

The stability of a given tautomer is a result of a complex interplay of electronic effects, steric hindrance, and potential intramolecular interactions. researchgate.net

For this compound, the ethyl group at N1 is an electron-donating group, and the iodine at C3 is a halogen. Based on established trends, the 3-iodo substitution is generally more stable than a 5-iodo substitution. researchgate.net Computational models would likely confirm the thermodynamic preference for the this compound isomer over the 1-Ethyl-5-iodo-1H-pyrazole isomer.

The computational analysis would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the possible isomers (this compound and 1-Ethyl-5-iodo-1H-pyrazole) are optimized to find their lowest energy conformations.

Energy Calculation: The total electronic energies and Gibbs free energies of the optimized structures are calculated. The isomer with the lower energy is predicted to be the more stable one.

Population Analysis: Based on the calculated energy differences, the relative populations of the isomers at equilibrium can be predicted using the Boltzmann distribution.

The following data tables are illustrative examples based on the expected outcomes from DFT calculations on similar pyrazole systems. They demonstrate the type of data generated from computational studies to predict isomeric stability.

Table 1: Predicted Relative Energies of Pyrazole Isomers

This table illustrates the typical output of a DFT calculation comparing the relative energies of the two possible isomers in the gas phase. The energy of the more stable isomer is set to zero, and the energy of the less stable isomer is given relative to it.

| Compound | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| 1-Ethyl-5-iodo-1H-pyrazole | B3LYP/6-311++G(d,p) | +2.5 | +2.3 |

This is a hypothetical table for illustrative purposes.

Table 2: Predicted Isomer Population at Equilibrium (298.15 K)

This table shows the predicted equilibrium populations of the two isomers based on the calculated Gibbs free energy differences.

| Compound | Predicted Population (%) (Gas Phase) | Predicted Population (%) (in Water) |

| This compound | 97.8 | 97.2 |

| 1-Ethyl-5-iodo-1H-pyrazole | 2.2 | 2.8 |

This is a hypothetical table for illustrative purposes. Solvent effects are known to slightly alter the equilibrium. nih.gov

These computational predictions are invaluable for synthetic chemists, as they can help rationalize the observed regioselectivity in pyrazole synthesis and guide the development of new synthetic routes.

Conclusion

1-Ethyl-3-iodo-1H-pyrazole stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the carbon-iodine bond make it an ideal starting material for a wide range of functionalization reactions. The ability to participate in numerous cross-coupling reactions allows for the efficient construction of diverse and complex pyrazole (B372694) derivatives, which are of significant interest in the development of new pharmaceuticals and advanced materials. The continued exploration of the chemistry of this compound and related halogenated pyrazoles will undoubtedly lead to further innovations in synthetic chemistry.

1 Ethyl 3 Iodo 1h Pyrazole As a Versatile Synthetic Building Block

Precursor for Advanced Pyrazole (B372694) Derivatives

The reactivity of the carbon-iodine bond in 1-ethyl-3-iodo-1H-pyrazole is central to its utility as a precursor for a multitude of advanced pyrazole derivatives. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Substituted 1-Ethyl-1H-pyrazoles with Diverse Functionalities

The iodine atom at the 3-position of this compound is amenable to substitution through various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating substituted 1-ethyl-1H-pyrazoles with a wide range of functionalities. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are commonly employed. vulcanchem.com

In a typical Suzuki-Miyaura coupling , this compound can be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding 3-aryl- or 3-heteroaryl-1-ethyl-1H-pyrazoles. vulcanchem.com Similarly, the Sonogashira cross-coupling reaction with terminal alkynes provides access to 3-alkynyl-1-ethyl-1H-pyrazoles. vulcanchem.comumich.edu These reactions are highly versatile, allowing for the introduction of a vast array of substituents, which can be further modified to generate even more complex molecules.

The strategic functionalization of the pyrazole core is essential for tuning the electronic and steric properties of the resulting molecules, which is critical for their application in various fields, including medicinal chemistry and materials science. mdpi.comsmolecule.com

Table 1: Examples of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Product Type | Potential Applications |

| Suzuki-Miyaura | Aryl boronic acids | Biaryl pyrazoles | OLED materials |

| Sonogashira | Terminal alkynes | Alkynyl pyrazoles | Anticancer agents |

| Buchwald-Hartwig | Amines | Aminopyrazoles | Enzyme inhibitors |

This table is illustrative and based on common applications of these reaction types with similar iodo-pyrazole compounds. vulcanchem.com

Generation of Pyrazole-Fused Heterocyclic Systems

This compound can also serve as a starting material for the synthesis of pyrazole-fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active compounds and functional materials. The synthesis of these fused systems often involves a sequence of reactions where the pyrazole ring is first functionalized via the iodo group, followed by an intramolecular cyclization reaction.

For example, a substituent introduced at the 3-position via a cross-coupling reaction can contain a functional group that subsequently reacts with an adjacent position on the pyrazole ring or a substituent at the 4-position to form a new ring. The specific nature of the fused system depends on the nature of the introduced substituent and the reaction conditions employed. Various fused systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]pyridazines, can be accessed through these strategies. semanticscholar.orgresearchgate.net

Applications in Ligand Design and Coordination Chemistry

The pyrazole scaffold is a well-established and highly versatile platform for the design of ligands in coordination chemistry. mdpi.comacs.orgresearchgate.netresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. mdpi.com

Pyrazole Scaffolds as Ligands for Transition Metals

This compound can be transformed into a variety of ligands for transition metals. By replacing the iodine atom with a coordinating group through cross-coupling reactions, multidentate ligands can be synthesized. researchgate.net For example, introducing a pyridyl or another nitrogen-containing heterocycle at the 3-position can lead to the formation of bidentate N,N-ligands. These ligands can then form stable complexes with a wide range of transition metals. The ethyl group at the N1 position can influence the solubility and steric environment of the resulting metal complex without directly participating in coordination.

Modification for Enhanced Metal Binding Properties

The modification of the this compound backbone is a key strategy for enhancing the metal binding properties of the resulting ligands. The introduction of different functional groups allows for the control of:

Denticity: The number of donor atoms that can bind to a metal center can be increased by introducing additional coordinating groups.

Chelate Ring Size: The size of the ring formed upon coordination can be controlled, which in turn affects the stability and geometry of the metal complex.

Electronic Properties: The electron-donating or -withdrawing nature of the substituents influences the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. mdpi.com

Steric Hindrance: Bulky substituents can be introduced to control the coordination geometry around the metal center and to prevent the formation of undesired polymeric structures.

These modifications are crucial for designing ligands with specific affinities and selectivities for particular metal ions, which is essential for applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net

Development of Novel Organic Materials (e.g., OLED materials, polymers)

The versatile reactivity of this compound makes it a valuable building block for the development of novel organic materials. bldpharm.comumich.eduamadischem.com The ability to introduce a wide range of functional groups allows for the synthesis of molecules with tailored electronic and photophysical properties.

For instance, the introduction of aromatic and heteroaromatic substituents through Suzuki-Miyaura coupling can lead to the formation of π-conjugated systems. vulcanchem.com These materials can exhibit interesting photoluminescent properties and are being explored for applications in organic light-emitting diodes (OLEDs). vulcanchem.comumich.edu By carefully selecting the substituents, the emission color and efficiency of the OLED materials can be fine-tuned.

Furthermore, this compound can be used to synthesize monomers for polymerization. The iodo group can be converted into a polymerizable group, or the pyrazole derivative itself can be incorporated into a polymer backbone through polycondensation or cross-coupling polymerization reactions. The resulting polymers may possess unique thermal, mechanical, and electronic properties, making them suitable for a variety of advanced applications. nih.govchemimpex.com

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis Approaches for 1-Ethyl-3-iodo-1H-pyrazole

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance safety. Future research on this compound will likely focus on developing more sustainable synthetic routes. This involves exploring alternatives to hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

One promising avenue is the use of greener solvents. For instance, substituting traditional solvents like dimethylformamide (DMF) with more benign alternatives such as cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of the synthesis process. Additionally, research into catalytic methods that avoid stoichiometric amounts of toxic reagents is a key focus. For example, developing catalytic iodination procedures that replace harsher traditional methods would represent a significant advancement.

Microwave-assisted synthesis is another area with considerable potential for the green production of this compound and its derivatives. vulcanchem.com This technique can often lead to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. vulcanchem.com The exploration of enzymatic strategies for the synthesis and modification of pyrazole (B372694) rings also presents an exciting frontier for green chemistry applications.

Flow Chemistry and Continuous Processing for Production

For the large-scale and industrial production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These techniques can provide better control over reaction parameters, leading to higher consistency, improved safety, and potentially higher yields.

Future research in this area will likely focus on optimizing flow conditions for the key steps in the synthesis of this compound, such as the initial cyclization to form the pyrazole ring and the subsequent iodination. vulcanchem.com The development of robust and scalable flow chemistry protocols will be crucial for meeting potential industrial demand for this compound. evitachem.com

Chemo- and Regioselective Modifications